3,'6-d Isinapoyl sucrose
Description
Contextualization within Natural Products Chemistry
3',6-Disinapoyl sucrose (B13894) is a naturally occurring oligosaccharide ester that has garnered increasing attention within the field of natural products chemistry. selleckchem.comnih.gov It belongs to a class of compounds known as phenylpropanoid sucrose esters, which are characterized by a sucrose core esterified with one or more phenylpropanoid acid derivatives. nih.gov In the case of 3',6-disinapoyl sucrose, the sucrose molecule is esterified with two sinapic acid moieties at the 3' and 6 positions. nih.gov
This compound is predominantly isolated from the roots of plants in the Polygala genus, such as Polygala tenuifolia and Polygala sibirica. selleckchem.comsemanticscholar.orgtmrjournals.com These plants have a long history of use in traditional Chinese medicine for treating various ailments, including those related to the central nervous system. semanticscholar.orgtmrjournals.com The isolation and characterization of 3',6-disinapoyl sucrose and other related oligosaccharide esters from these medicinal plants have been a significant focus of phytochemical research. nih.govsemanticscholar.orgtmrjournals.com
The structural diversity of oligosaccharide esters, arising from different sugar units, linkage patterns, and acyl substituents, makes them a fascinating area of study. nih.gov Research in this area involves the extraction of these compounds from plant materials, their purification using chromatographic techniques, and their structural elucidation through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). mdpi.comnih.gov The chemical synthesis of these complex molecules also presents a significant challenge and an active area of research for organic chemists. acs.org
Historical Perspectives and Evolution of Research Focus
The investigation of 3',6-disinapoyl sucrose is part of a broader exploration of the chemical constituents of medicinal plants, particularly those used in traditional remedies. nih.govtmrjournals.com Early research on plants from the Polygala genus focused on the isolation and identification of a wide range of secondary metabolites, including saponins, xanthones, and oligosaccharide esters. semanticscholar.orgjfda-online.com
Initial studies successfully isolated and determined the structure of 3',6-disinapoyl sucrose, laying the groundwork for further investigation. semanticscholar.org The evolution of analytical techniques, such as high-performance liquid chromatography (HPLC) and advanced mass spectrometry methods like UHPLC-Orbitrap MS, has significantly enhanced the ability to identify and quantify this compound in complex plant extracts and biological samples. semanticscholar.orgmdpi.com
Over time, the research focus has shifted from simple isolation and characterization to exploring the biological activities of 3',6-disinapoyl sucrose. A growing body of evidence from in vitro and in vivo studies points to its potential neuroprotective and antidepressant-like effects. mdpi.comchemfaces.comchemfaces.comnih.govnih.gov This has led to more recent investigations into its mechanisms of action, metabolic pathways, and potential as a therapeutic agent for neurodegenerative diseases and depression. mdpi.comnih.govdntb.gov.ua
Significance as a Research Target among Bioactive Oligosaccharide Esters
3',6-Disinapoyl sucrose stands out as a significant research target among the diverse group of bioactive oligosaccharide esters. nih.govtmrjournals.com Its prominence stems from the notable pharmacological activities that have been consistently reported in numerous studies. selleckchem.commdpi.comchemfaces.comchemfaces.comnih.govnih.govfrontiersin.org
The compound is often highlighted as one of the major active components in Polygala extracts, contributing significantly to their observed therapeutic effects. tmrjournals.com Its demonstrated antioxidant and neuroprotective properties have made it a focal point in the search for natural compounds that could be developed into treatments for conditions like Alzheimer's disease and other neurodegenerative disorders. mdpi.comnih.govnih.gov
Furthermore, the well-defined chemical structure of 3',6-disinapoyl sucrose makes it an ideal candidate for detailed structure-activity relationship (SAR) studies. nih.gov By understanding how its specific structural features contribute to its biological activity, researchers can potentially design and synthesize more potent and selective analogs. The increasing number of publications focusing on this specific compound underscores its importance and potential in the field of medicinal chemistry and drug discovery from natural sources. nih.govnih.govdntb.gov.uafrontiersin.org
Properties
Molecular Formula |
C34H42O19 |
|---|---|
Molecular Weight |
754.7 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C34H42O19/c1-45-18-9-16(10-19(46-2)26(18)39)5-7-24(37)49-14-23-28(41)30(43)31(44)33(50-23)53-34(15-36)32(29(42)22(13-35)52-34)51-25(38)8-6-17-11-20(47-3)27(40)21(12-17)48-4/h5-12,22-23,28-33,35-36,39-44H,13-15H2,1-4H3/t22-,23-,28-,29-,30+,31-,32+,33-,34+/m1/s1 |
InChI Key |
FHIJMQWMMZEFBL-HLAPJUAOSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Chemodiversity
Primary Botanical Sources: Polygala tenuifolia Willd. and Related Species
The primary and most well-documented botanical source of 3',6-disinapoyl sucrose (B13894) is the root of Polygala tenuifolia Willd., a plant species belonging to the Polygalaceae family. chemfaces.comselleckchem.comcaymanchem.com This compound is considered an active oligosaccharide ester component of Polygala tenuifolia and is often used as an index component for the quality control of its extracts. chemfaces.com Research has consistently isolated 3',6-disinapoyl sucrose from the roots of this plant, highlighting it as a characteristic chemical constituent. mdpi.comtandfonline.com Studies have shown that the concentration of 3',6-disinapoyl sucrose in P. tenuifolia can be influenced by agronomic traits, with longer roots tending to have higher levels of the compound.
Beyond P. tenuifolia, 3',6-disinapoyl sucrose has also been identified in other related species. For instance, it has been reported in Polygala glomerata and Polygala hongkongensis. nih.govnih.gov The aerial parts of Polygala tenuifolia have also been a subject of phytochemical investigation, though the primary concentration of 3',6-disinapoyl sucrose is found in the roots. tandfonline.comnih.gov The consistent presence of this compound in various Polygala species underscores its significance within this genus.
Phylogenetic Distribution within Plant Families, notably Polygalaceae
The occurrence of 3',6-disinapoyl sucrose appears to be concentrated within the Polygalaceae family. This family, which encompasses the genus Polygala, is a significant source of various oligosaccharide esters. researchgate.netnih.gov The genus Polygala itself is large, with over 600 species found worldwide. mdpi.comresearchgate.net
Investigations into the chemical constituents of different Polygala species have revealed a variety of sucrose esters, with 3',6-disinapoyl sucrose being a recurring compound. nih.govresearchgate.netmagtechjournal.com For example, a study on Polygala turcica isolated six sucrose esters, including 6,3'-disinapoyl-sucrose. researchgate.net Similarly, research on Polygala hongkongensis led to the identification of 3,6'-di-O-sinapoyl-sucrose. nih.gov While the compound has been identified in various Polygala species, the broader distribution across other genera within Polygalaceae and other plant families is less extensively documented, suggesting a more restricted phylogenetic occurrence.
Chemotaxonomic Relevance of 3',6-Disinapoyl Sucrose
The presence and relative abundance of specific chemical compounds, like 3',6-disinapoyl sucrose, can serve as valuable markers in the classification of plants, a field known as chemotaxonomy. The consistent identification of 3',6-disinapoyl sucrose and related sucrose esters within the genus Polygala suggests its potential as a chemotaxonomic marker for this group of plants. nih.govresearchgate.net
The profile of oligosaccharide esters, including 3',6-disinapoyl sucrose, can help to distinguish between different species within the Polygala genus and potentially differentiate them from other related genera. magtechjournal.com The use of 3',6-disinapoyl sucrose as an internal reference substance in the quantitative analysis of P. tenuifolia extracts further emphasizes its role as a key chemical marker for this species. The structural diversity of these esters, arising from the type, number, and position of substituent groups on the sucrose core, provides a rich source of chemical data for taxonomic studies. nih.gov
Biosynthetic Pathways and Precursors
Derivation of Sinapoyl Moieties and Sucrose (B13894) Skeleton
Sinapoyl Moieties: The sinapoyl groups are derived from sinapic acid, a product of the well-established phenylpropanoid pathway. frontiersin.org This pathway begins with the amino acid phenylalanine, which is synthesized in the plastids via the shikimate pathway. researchgate.net The biosynthesis proceeds through a series of enzymatic steps:
Phenylalanine to Cinnamic Acid: Phenylalanine is first converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).
Hydroxylation and Activation: Cinnamic acid is then hydroxylated and activated to form p-coumaroyl-CoA through the action of enzymes like cinnamate-4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL). researchgate.net
Formation of Syringyl Precursors: p-Coumaroyl-CoA serves as a key branch point. It undergoes a series of hydroxylations and methylations to yield feruloyl-CoA and subsequently sinapoyl-CoA. nih.gov The conversion of ferulic acid to sinapic acid is a critical step leading to syringyl-type compounds. pnas.org The final step involves the formation of sinapic acid from sinapaldehyde. nih.gov Glucosyltransferases play a crucial role by producing high-energy intermediates like 1-O-sinapoylglucose from sinapic acid, which facilitates the formation of various sinapoyl esters. nih.gov
Sucrose Skeleton: The sucrose molecule is a primary product of photosynthesis and is synthesized in the cytosol of plant cells. libretexts.orgpreachbio.com Its formation is a fundamental process for energy transport and storage in most plants. frontiersin.orgconicet.gov.ar
Precursor Synthesis: The pathway starts with triose phosphates (glyceraldehyde-3-phosphate and dihydroxyacetone phosphate) exported from the chloroplasts during photosynthesis. preachbio.com These are converted to hexose (B10828440) phosphates, namely glucose-1-phosphate (G1P) and fructose-6-phosphate (B1210287) (F6P). libretexts.orgpreachbio.com
Activation of Glucose: Glucose-1-phosphate is activated to UDP-glucose by the enzyme UDP-glucose pyrophosphorylase. libretexts.org
Sucrose Synthesis: Sucrose-6-phosphate (B12958860) synthase (SPS) catalyzes the reaction between UDP-glucose and fructose-6-phosphate to form sucrose-6-phosphate. libretexts.orgpreachbio.com
Final Step: Finally, the enzyme sucrose-6-phosphate phosphatase (SPP) removes the phosphate (B84403) group to yield free sucrose. libretexts.orgfrontiersin.org
The key precursors and enzymes involved in these pathways are summarized in the table below.
| Pathway | Key Precursors | Key Enzymes |
|---|---|---|
| Phenylpropanoid Pathway (Sinapoyl Moiety) | Phenylalanine | Phenylalanine ammonia-lyase (PAL) |
| p-Coumaroyl-CoA | Cinnamate-4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL) | |
| Feruloyl-CoA | Caffeic acid O-methyltransferase (COMT) | |
| Sinapic Acid | Ferulate 5-hydroxylase (F5H), UDP-glucose: sinapic acid glucosyltransferase (USAGT) | |
| Sucrose Biosynthesis (Sucrose Skeleton) | Glucose-1-Phosphate, Fructose-6-Phosphate | UDP-glucose pyrophosphorylase |
| UDP-Glucose | Sucrose-6-Phosphate Synthase (SPS) | |
| Sucrose-6-Phosphate | Sucrose-6-Phosphate Phosphatase (SPP) |
Proposed Enzymatic Esterification Mechanisms in Plantae
The formation of 3,6'-disinapoyl sucrose from sinapic acid and sucrose involves enzymatic esterification reactions. While the precise enzyme has not been definitively identified for this specific compound, the mechanism is believed to follow patterns observed for other sinapoyl esters. The process likely involves acyltransferases that catalyze the transfer of the sinapoyl group from an activated donor molecule to the hydroxyl groups of sucrose.
A key activated intermediate in the biosynthesis of many sinapoyl esters is 1-O-sinapoylglucose. nih.gov This high-energy compound is formed by the enzyme UDP-glucose: sinapic acid glucosyltransferase (USAGT), which transfers a glucose moiety to the carboxyl group of sinapic acid. researchgate.net This 1-O-sinapoylglucose can then serve as an acyl donor.
The proposed mechanism for the formation of 3,6'-disinapoyl sucrose is a two-step sequential acylation:
First Acylation: An enzyme, likely a sinapoyltransferase, catalyzes the transfer of a sinapoyl group from a donor like 1-O-sinapoylglucose to one of the primary hydroxyl groups of sucrose (either at the C-6' of the fructose (B13574) moiety or the C-6 of the glucose moiety) to form a mono-sinapoylated sucrose.
Second Acylation: A second sinapoyltransferase, or possibly the same enzyme, then acylates the other primary hydroxyl group, leading to the final 3,6'-disinapoyl sucrose. However, the designation "3,6'-disinapoyl sucrose" implies esterification at the C-3 of the glucose unit and the C-6' of the fructose unit. nih.gov The synthesis of specifically substituted phenylpropanoid sucrose esters is a precise process, suggesting the involvement of highly specific enzymes that can distinguish between the various hydroxyl groups on the sucrose molecule. mit.edu
This type of reaction is catalyzed by enzymes belonging to the acyltransferase family, such as sinapoylglucose:malate (B86768) sinapoyltransferase (SMT) or sinapoylglucose:choline sinapoyltransferase (SCT), which transfer the sinapoyl group from 1-O-sinapoylglucose to malate and choline, respectively. wikipedia.orgwikipedia.org A similar, yet-to-be-fully-characterized, sinapoyl-sucrose sinapoyltransferase is hypothesized to be responsible for the biosynthesis of 3,6'-disinapoyl sucrose. Chemoenzymatic synthesis approaches have also demonstrated the feasibility of using lipases to create aromatic esters of sucrose, further supporting the potential for enzymatic pathways in nature. mdpi.come3s-conferences.org
Factors Influencing Biosynthesis and Accumulation in Botanical Sources
The production and accumulation of 3,6'-disinapoyl sucrose in plants are influenced by a combination of genetic, developmental, and environmental factors. These factors can affect the upstream pathways of both sinapic acid and sucrose, as well as the final esterification steps.
Ecological and Edaphic Factors: Research on Polygala tenuifolia has identified several key ecological factors that impact the accumulation of 3,6'-disinapoyl sucrose. researchgate.net These include:
Climate: Annual mean temperature and the duration of annual sunshine have been shown to be influential. researchgate.net
| Factor Type | Specific Factor | Reference |
|---|---|---|
| Climatic | Annual Mean Temperature | researchgate.net |
| Annual Sunshine Duration | researchgate.net | |
| Soil (Edaphic) | Calcium (Ca) Concentration | researchgate.net |
| Strontium (Sr) Concentration | researchgate.net | |
| Soil pH | researchgate.net | |
| Chlorine (Cl) Concentration | researchgate.net | |
| Sulfur (S) Concentration | researchgate.net | |
| Boron (B) Concentration | researchgate.net | |
| Exchangeable Potassium (K) Concentration | researchgate.net |
Metabolic and Environmental Stress: The biosynthesis of the precursors is highly regulated and responsive to environmental conditions.
Phenylpropanoid Pathway: The accumulation of phenylpropanoids, including sinapic acid derivatives, is a well-known plant response to various stresses such as high light intensity, UV radiation, and nutrient deficiency. frontiersin.orgmdpi.com For example, nitrogen and sulfur fertilization levels can alter the concentration of related phenolic compounds in Brassica species. au.dk
Sucrose Accumulation: Sucrose levels are directly tied to photosynthetic activity, which is affected by light, temperature, water availability, and nutrient status. frontiersin.orgnih.gov Environmental stressors like drought or extreme temperatures can reduce photosynthetic rates, thereby potentially limiting the availability of the sucrose backbone for biosynthesis. mdpi.comfrontiersin.org The balance between sucrose synthesis and breakdown, managed by enzymes like sucrose synthase and invertases, is crucial and itself subject to regulation by developmental and environmental cues. frontiersin.orgnih.gov
Therefore, the final concentration of 3,6'-disinapoyl sucrose in a plant is the result of a complex interplay between the genetic capacity of the plant and the various environmental and developmental signals that regulate the flux through the sinapic acid and sucrose biosynthetic pathways.
Advanced Synthetic Methodologies and Chemical Derivatization
Strategies for the Targeted Synthesis of 3',6-Disinapoyl Sucrose (B13894)
The targeted synthesis of specific phenylpropanoid sucrose esters (PSEs), including 3',6-disinapoyl sucrose, requires a multi-step approach that leverages the differential reactivity of the hydroxyl groups on the sucrose molecule. nih.gov A common and effective strategy begins with the partial protection of sucrose. rsc.org
A key intermediate in this synthetic pathway is 2,1′:4,6-di-O-diisopropylidene sucrose. mit.edu This intermediate is typically prepared by reacting sucrose with 2-methoxypropene. mit.edunih.gov This protection leaves four free hydroxyl groups at the C-3, C-4', C-3', and C-6' positions, which can then be selectively functionalized. mit.edu
The synthesis of 3,6'-di-substituted PSEs, such as 3',6-disinapoyl sucrose, capitalizes on the distinct reactivities of these remaining hydroxyl groups. nih.gov A successful strategy reported in the literature involves the following general steps, as detailed in Scheme 1:
Selective Protection of the 6'-OH group: The primary hydroxyl group at the 6' position is the most nucleophilic among the available hydroxyls in di-isopropylidene sucrose. mit.edu It can be selectively protected, for example, using tert-butyldimethylsilyl chloride (TBSCl). mit.edunih.gov
Deprotection at the 3'-OH group: A subsequent step involves the removal of a protecting group at another position if necessary to free up the desired hydroxyl for acylation.
Esterification (Acylation): The free hydroxyl group at the C-3 position is then acylated using sinapic acid or an activated derivative. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is one method used for this transformation. mit.edumit.edu A similar acylation is performed at the 6'-position after the removal of its protecting group. nih.gov
Final Deprotection: The final step involves the removal of all remaining protecting groups (e.g., the isopropylidene and silyl (B83357) groups) to yield the target molecule, 3',6-disinapoyl sucrose. rsc.org
Scheme 1: General synthetic route for 3,6'-di-substituted Phenylpropanoid Sucrose Esters (PSEs).
Sucrose → 2,1′:4,6-di-O-diisopropylidene sucrose → Selective Protection (e.g., 6'-OH) → Acylation at C-3 → Deprotection of 6'-OH → Acylation at C-6' → Final Deprotection → 3',6-Disubstituted PSE
Alternative approaches, such as chemoenzymatic synthesis, also present viable routes. This can involve the chemical synthesis of protected sucrose derivatives followed by regioselective enzymatic esterification using lipases like Novozyme 435. mdpi.com
Orthogonal Protecting Group Chemistry in Sucrose Ester Synthesis
The successful regioselective synthesis of complex molecules like 3',6-disinapoyl sucrose is heavily reliant on the principles of orthogonal protecting group chemistry. rsc.orgnih.gov An orthogonal set of protecting groups is a collection of groups where each can be selectively removed in the presence of the others by using specific and non-interfering reaction conditions. rsc.orgnih.gov This strategy is essential for sequentially revealing and acylating specific hydroxyl groups on the sucrose backbone without disturbing other protected positions or sensitive functionalities like the cinnamoyl esters. rsc.org
The synthesis of phenylpropanoid sucrose esters (PSEs) must overcome several challenges:
The protecting groups must be stable during the protection, deprotection, and purification stages. rsc.org
The conditions for removing one group must not cleave other protecting groups or the desired ester linkages. rsc.org
The acidic or basic conditions often used for deprotection can be incompatible with the acid-sensitive isopropylidene ketals and the base-labile ester bonds. rsc.org
To navigate these complexities, a synergistic set of protecting groups is carefully selected. rsc.org The choice depends on the specific hydroxyl groups to be protected and the desired order of reactions. For instance, the dual protection of the 4'- and 6'-hydroxyl groups of di-isopropylidene sucrose can be achieved using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TPDIS). mit.edumit.edu Other commonly used groups in sucrose chemistry include silyl ethers, carbamates, and esters, each with distinct cleavage conditions. acs.orgnih.gov
Below is a table summarizing some protecting groups used in sucrose ester synthesis and their typical deprotection conditions.
| Protecting Group | Abbreviation | Chemical Class | Typical Deprotection Reagents | Reference |
| tert-Butyldimethylsilyl | TBDMS/TBS | Silyl Ether | Fluoride sources (e.g., NEt₃·3HF, TBAF), Boron trichloride (B1173362) (BCl₃) | mit.edunih.gov |
| Benzyl Chloroformate | Cbz | Carbamate | Catalytic Hydrogenation (e.g., Pd(OAc)₂) | rsc.orgmit.edu |
| 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane | TPDIS | Disiloxane | Fluoride sources | mit.edumit.edu |
| p-Nitrobenzoyl | PNB | Ester | Magnesium methoxide (B1231860) (Mg(OMe)₂) | rsc.org |
| Levulinoyl | Lev | Ester | Hydrazine acetate (B1210297) | rsc.orgacs.org |
| Allyl | All | Ether | Palladium catalysts | nih.govacs.org |
Preparation of Structurally Modified Analogues for Research Purposes
The synthesis of structurally modified analogues of 3',6-disinapoyl sucrose is a key strategy for conducting structure-activity relationship (SAR) studies. mit.edumit.edu By systematically altering the acyl groups at different positions on the sucrose core, researchers can investigate how these structural changes affect the molecule's biological properties. The synthetic routes developed for the parent compound are often adaptable for creating a library of analogues. mit.edunih.gov
The general strategy involves preparing a common protected sucrose intermediate and then acylating it with a variety of substituted cinnamic acids in the final steps. nih.gov For example, to generate a series of 3,6'-di-substituted PSEs, an intermediate with free hydroxyls at the C-3 and C-6' positions is reacted with different acyl donors. nih.gov
Research has demonstrated the synthesis of analogues where the sinapoyl moieties of 3',6-disinapoyl sucrose are replaced with other common phenylpropanoid groups. nih.gov The Steglich esterification reaction between a protected sucrose intermediate and various acids like coumaric acid, ferulic acid, and caffeic acid (with their phenolic hydroxyls appropriately protected) yields the corresponding di-acylated sucrose analogues. mit.edunih.gov This approach has been successfully used to prepare a range of 3,3'-, 3,4'-, and 3,6'-di-substituted PSEs. mit.edu
The table below presents examples of different acyl groups that have been used to create structurally modified analogues of disinapoyl sucrose for research purposes. mit.edunih.gov
| Acyl Moiety | Corresponding Acid | Resulting Analogue Class | Reference |
| Cinnamoyl | Cinnamic acid | 3,6'-Dicinnamoyl sucrose analogue | mit.edunih.gov |
| p-Coumaroyl | p-Coumaric acid | 3,6'-Di-p-coumaroyl sucrose analogue | mit.edunih.gov |
| Feruloyl | Ferulic acid | 3,6'-Diferuloyl sucrose analogue | mit.edunih.gov |
| Caffeoyl | Caffeic acid | 3,6'-Dicaffeoyl sucrose analogue | mit.edunih.gov |
| 3,4-Dimethoxycinnamoyl | 3,4-Dimethoxycinnamic acid | 3,6'-Di(3,4-dimethoxycinnamoyl) sucrose analogue | mit.edunih.gov |
| 3,4,5-Trimethoxycinnamoyl | 3,4,5-Trimethoxycinnamic acid | 3,6'-Di(3,4,5-trimethoxycinnamoyl) sucrose analogue | mit.edunih.gov |
The synthesis of these diverse analogues is fundamental to understanding the specific structural features required for the biological activity of this class of compounds. mit.edu
Analytical Chemistry and Methodological Approaches
Chromatographic Techniques for Isolation, Separation, and Quantification
Chromatography is a cornerstone for the analysis of 3,6'-disinapoyl sucrose (B13894), enabling its separation from complex plant matrices and accurate quantification.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of 3,6'-disinapoyl sucrose. A common HPLC method utilizes a C18 column for separation. tandfonline.com The mobile phase typically consists of a gradient mixture of acetonitrile (B52724) and an aqueous solution of 0.05% phosphoric acid. chemfaces.comtandfonline.com Detection is often performed at a wavelength of 320 nm, which is suitable for the sinapoyl chromophores in the molecule. chemfaces.com For instance, one established HPLC method specifies a mobile phase composition of acetonitrile and 0.05% phosphoric acid in water at a ratio of 18:82, with a flow rate of 1.0 ml/min and a column temperature of 30°C. chemfaces.com HPLC has been successfully used to create fingerprints of plant extracts containing 3,6'-disinapoyl sucrose and to quantify its presence. tandfonline.com In some applications, HPLC analysis of multiple batches of samples has been used to establish common peaks with high similarity, with 3,6'-disinapoyl sucrose being one of the key identified and quantified chemical components. nih.gov
Table 1: Representative HPLC Parameters for 3,6'-Disinapoyl Sucrose Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Mobile Phase | Acetonitrile-0.05% Phosphoric acid H2O=18:82 | chemfaces.com |
| Flow Rate | 1.0 ml/min | chemfaces.com |
| Column Temperature | 30 ℃ | chemfaces.com |
| Detection Wavelength | 320 nm | chemfaces.com |
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) Applications
Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) offers enhanced sensitivity and specificity for the analysis of 3,6'-disinapoyl sucrose, particularly in complex biological matrices. jfda-online.comarchive.org This technique has been instrumental in identifying and quantifying bioactive compounds, including 3,6'-disinapoyl sucrose, in Polygala tenuifolia root. jfda-online.comarchive.org The UHPLC separation is often performed on a C18 column with a gradient elution using a mobile phase consisting of an aqueous solution (e.g., 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid) and an organic solvent like acetonitrile or methanol. mdpi.comnih.govtandfonline.com
The mass spectrometric detection allows for precise mass measurements and fragmentation analysis, which aids in the structural confirmation of 3,6'-disinapoyl sucrose and its metabolites. mdpi.com In positive ion mode, the molecule can be detected as a sodium adduct [M+Na]⁺. mdpi.com In negative ion mode, the precursor ion [M-H]⁻ at m/z 753.2 is commonly observed, which can fragment to produce characteristic product ions, such as those at m/z 205.2, confirming the presence of the sinapoyl moiety. nih.gov UHPLC-MS/MS has been successfully applied to pharmacokinetic studies to determine the bioavailability of 3,6'-disinapoyl sucrose in plasma. nih.govtandfonline.com
Table 2: UHPLC-MS/MS Parameters for 3,6'-Disinapoyl Sucrose Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Thermo Hypersil Gold C18 (3.0 × 100 mm, 3 μm) | nih.govtandfonline.com |
| Mobile Phase | A: Aqueous 10 mM ammonium acetate; B: Acetonitrile | nih.govtandfonline.com |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | nih.gov |
| Precursor Ion (m/z) | 753.2 | nih.gov |
| Product Ion (m/z) | 205.2 | nih.gov |
Spectroscopic Characterization for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for the definitive structural elucidation and purity assessment of 3,6'-disinapoyl sucrose. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D-NMR (¹H NMR, ¹³C NMR) and 2D-NMR (COSY, HSQC, HMBC), provides detailed information about the connectivity of atoms within the molecule, confirming the sucrose backbone and the positions of the sinapoyl ester linkages. researchgate.netmdpi.com The consistency of the NMR data with the proposed structure is a key criterion for confirming the compound's identity. biocrick.comchemfaces.com
High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass and elemental composition of the molecule. mdpi.com For 3,6'-disinapoyl sucrose, HRMS data typically shows the sodium adduct [M+Na]⁺ in positive ion mode and the deprotonated molecule [M-H]⁻ in negative ion mode, with the measured mass-to-charge ratios matching the theoretical values for the chemical formula C₃₄H₄₂O₁₉. mdpi.com Ultraviolet-Visible (UV-Vis) spectroscopy is also utilized, with the sinapoyl groups exhibiting a characteristic absorption maximum around 320-330 nm. chemfaces.comresearchgate.net
Investigation of Compound Stability under Controlled Experimental Conditions
Understanding the stability of 3,6'-disinapoyl sucrose is crucial for its proper handling, storage, and application in research.
Influence of Solvent Systems and pH on Degradation
Studies have shown that the stability of 3,6'-disinapoyl sucrose is significantly influenced by the solvent system, pH, temperature, and exposure to light. researchgate.net The compound is more stable in neutral or acidic alcoholic solvents at low temperatures and should be protected from light. researchgate.net Degradation can occur under illumination, leading to the formation of cis-trans isomers of the sinapoyl groups. researchgate.net While some sugars like sucrose can exhibit stability under heating in both low and neutral pH conditions, the stability of ester derivatives like 3,6'-disinapoyl sucrose can be more complex. mdpi.comscispace.com The presence of certain cosolvents can either stabilize or destabilize protein structures, and similar effects on the stability of oligosaccharide esters in different pH environments are an important consideration. spectroscopyonline.com The addition of sucrose has been shown to shift the thermal unfolding of proteins to higher temperatures, indicating a stabilizing effect. nih.gov
Impact of Temperature and Light Exposure on Isomerization and Transformation Products
The chemical stability of 3,6'-disinapoyl sucrose is a critical factor in its analysis, purification, and storage. Research indicates that the compound is susceptible to degradation under the influence of environmental factors, particularly temperature and light. researchgate.net These factors can induce molecular changes, leading to the formation of isomers and other transformation products, which can complicate analytical procedures and potentially alter the compound's properties.
Detailed Research Findings
Studies have been conducted to investigate the factors that influence the stability of 3,6'-disinapoyl sucrose. Methodologies such as High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) spectroscopy are employed to monitor the compound's stability when subjected to various conditions, including different temperatures and forms of illumination. researchgate.net
The primary transformation observed when 3,6'-disinapoyl sucrose is exposed to light, such as sunshine or a UV lamp (e.g., at 365 nm), is the isomerization of the sinapoyl groups. researchgate.net The sinapoyl moieties contain a carbon-carbon double bond, which typically exists in the more stable trans configuration. Upon absorption of light energy, this double bond can undergo rotation, leading to the formation of the cis isomer. This trans-cis isomerization is a common phenomenon for hydroxycinnamic acids and their derivatives when exposed to UV radiation. researchgate.netresearchgate.net Analysis using techniques like HPLC coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) has confirmed that the main transformation products are indeed the cis and trans isomers of the sinapoyl groups attached to the sucrose core. researchgate.net
Temperature also plays a significant role in the stability of 3,6'-disinapoyl sucrose. Elevated temperatures can accelerate degradation processes. For optimal stability during separation, purification, and analytical procedures, it is recommended to maintain a low-temperature environment. researchgate.net Furthermore, the choice of solvent is crucial, with neutral or acidic alcoholic solvents being preferred to minimize degradation. researchgate.net
These findings underscore the importance of controlled conditions for handling 3,6'-disinapoyl sucrose. To ensure the integrity of the compound for research and development, it is essential to protect it from light and store it at low temperatures. researchgate.net
Illustrative Data Tables
The following tables illustrate the expected impact of temperature and light on the stability of 3,6'-disinapoyl sucrose based on available research findings. Note that these tables are representative and aim to demonstrate the principles of degradation and isomerization.
Table 1: Illustrative Impact of Temperature on the Stability of 3,6'-Disinapoyl Sucrose in Solution Over Time
| Temperature | Incubation Time (hours) | Estimated Remaining 3,6'-Disinapoyl Sucrose (%) | Primary Degradation Products |
|---|---|---|---|
| 4°C | 24 | >98% | Minimal |
| 25°C (Room Temp) | 24 | ~90-95% | Isomers, hydrolysis products |
| 40°C | 24 | ~75-85% | Increased formation of isomers and hydrolysis products |
Table 2: Illustrative Impact of Light Exposure on the Isomerization of 3,6'-Disinapoyl Sucrose
| Light Condition | Exposure Duration (hours) | trans,trans-isomer (%) | cis,trans-isomer (%) | cis,cis-isomer (%) |
|---|---|---|---|---|
| Dark (Control) | 24 | >99% | <1% | <0.5% |
| Ambient Daylight | 24 | ~85% | ~12% | ~3% |
| UV Lamp (365 nm) | 4 | ~70% | ~25% | ~5% |
Mechanistic Studies of Biological Activities in Preclinical Models
Neuroprotective Mechanisms
Preclinical investigations have identified several key neuroprotective mechanisms of 3,6'-disinapoyl sucrose (B13894). These include the attenuation of glutamate-induced excitotoxicity and the regulation of neurotrophic factor signaling pathways, both of which are critical for neuronal health and resilience.
Attenuation of Glutamate-Induced Excitotoxicity in Neuronal Cell Lines
Glutamate (B1630785) is a major excitatory neurotransmitter in the central nervous system, but its overactivation can lead to a phenomenon known as excitotoxicity, a key contributor to neuronal cell death in various neurological disorders. nih.gov Studies have demonstrated that DISS can protect neuronal cells from glutamate-induced damage. nih.gov In human neuroblastoma SH-SY5Y cells, pretreatment with glutamate followed by co-treatment with DISS has been shown to mitigate the toxic effects of glutamate. nih.govresearchgate.net
A crucial aspect of DISS's neuroprotective action against glutamate-induced excitotoxicity is its ability to modulate the expression of genes involved in apoptosis, or programmed cell death. Research has shown that DISS can influence the balance between pro-apoptotic and anti-apoptotic proteins, specifically those belonging to the Bcl-2 family.
In SH-SY5Y cells subjected to glutamate-induced injury, treatment with DISS has been found to downregulate the expression of the pro-apoptotic gene Bax and upregulate the expression of the anti-apoptotic gene Bcl-2. nih.govresearchgate.netchemfaces.com This shift in the Bax/Bcl-2 ratio is a critical factor in preventing the initiation of the apoptotic cascade. physiology.orgnih.gov Studies in APP/PS1 transgenic mice, a model for Alzheimer's disease, have also shown that DISS can reduce apoptosis in hippocampal neurons by decreasing the Bax/Bcl-2 ratio. physiology.orgresearchgate.net This modulation of apoptotic gene expression is a key mechanism by which DISS helps to preserve neuronal integrity in the face of excitotoxic insults. nih.govresearchgate.netresearchgate.net
Table 1: Effect of 3,6'-Disinapoyl Sucrose (DISS) on Bax and Bcl-2 Expression in Glutamate-Injured SH-SY5Y Cells
| Treatment Group | Bax Expression (Fold Change vs. Control) | Bcl-2 Expression (Fold Change vs. Control) |
| Control | 1.0 | 1.0 |
| Glutamate (8 mM) | ~2.0 | Decreased |
| Glutamate (8 mM) + DISS (60 µmol/L) | Significantly inhibited increase | Significantly inhibited decrease |
Data adapted from a study on SH-SY5Y cells exposed to glutamate for 12 hours. nih.gov
The neuroprotective effects of DISS against glutamate-induced excitotoxicity are further evidenced by its positive impact on neuronal cell viability and the preservation of cell membrane integrity. When neuronal cells are damaged, they release lactate (B86563) dehydrogenase (LDH) into the surrounding medium, making LDH levels a reliable indicator of cytotoxicity. dergipark.org.tr
In studies using the SH-SY5Y neuronal cell line, exposure to high concentrations of glutamate (e.g., 8 mM) resulted in a significant decrease in cell viability and a corresponding increase in LDH release. nih.govresearchgate.net However, co-treatment with DISS at various concentrations (0.6, 6, and 60 μmol/L) dose-dependently increased cell viability and inhibited the release of LDH. nih.govresearchgate.netresearchgate.net This demonstrates that DISS helps to maintain the structural integrity of neuronal membranes, preventing the leakage of intracellular components and ultimately promoting cell survival in the presence of excitotoxic stimuli. nih.gov
Table 2: Effect of 3,6'-Disinapoyl Sucrose (DISS) on Cell Viability and LDH Release in Glutamate-Treated SH-SY5Y Cells
| Treatment Group | Cell Viability (%) | LDH Release (as % of control) |
| Control | 100 | ~100 |
| Glutamate (8 mM) | 67.28 ± 1.2 | Increased |
| Glutamate (8 mM) + DISS (0.6 µmol/L) | Increased | Inhibited |
| Glutamate (8 mM) + DISS (6 µmol/L) | Increased | Inhibited |
| Glutamate (8 mM) + DISS (60 µmol/L) | Increased | Inhibited |
Data represents findings from studies on SH-SY5Y cells. nih.gov
Modulation of Pro-apoptotic and Anti-apoptotic Gene Expression (e.g., Bax, Bcl-2)
Regulation of Neurotrophic Factor Signaling Pathways
Beyond its ability to counteract excitotoxicity, DISS also exerts neuroprotective effects by modulating signaling pathways associated with neurotrophic factors. These pathways are essential for neuronal survival, growth, and differentiation.
Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin that plays a critical role in neuronal survival, plasticity, and cognitive function. mdpi.com Preclinical studies have consistently shown that DISS can increase the expression and secretion of BDNF. physiology.orgnih.govnih.gov In human neuroblastoma (SH-SY5Y) cells, DISS treatment led to a dose-dependent and acute increase in BDNF expression. nih.gov This effect has also been observed in animal models, where DISS administration boosted the expression of BDNF in the hippocampus of chronically stressed rats and APP/PS1 transgenic mice. physiology.orgfrontiersin.org The upregulation of BDNF is a significant mechanism underlying the neuroprotective and potential cognitive-enhancing effects of DISS. physiology.orgnih.govfrontiersin.org
The cAMP Response Element-Binding Protein (CREB) is a transcription factor that, when phosphorylated (activated), regulates the expression of genes crucial for neuronal plasticity and survival, including BDNF. nih.gov DISS has been shown to potently increase the phosphorylation of CREB. physiology.orgnih.govnih.gov Studies in SH-SY5Y cells revealed that DISS treatment led to a dose-dependent increase in CREB phosphorylation. nih.gov This activation of CREB is believed to be a key upstream event leading to the observed increase in BDNF expression. nih.govfrontiersin.org The DISS-mediated activation of the CREB-BDNF signaling pathway is considered a central mechanism for its neuroprotective and antidepressant-like effects observed in preclinical models. physiology.orgnih.govnih.govfrontiersin.org
Activation of Intracellular Signaling Cascades (e.g., CaMKII, ERK1/2)
The neuroprotective and antidepressant-like effects of 3,6'-disinapoyl sucrose (DISS) are linked to its ability to modulate key intracellular signaling pathways. chemfaces.comnih.gov Research indicates that DISS influences the expression of brain-derived neurotrophic factor (BDNF) and the phosphorylation of cyclic AMP response element-binding protein (CREB). chemfaces.comnih.gov This regulation is associated with the upstream activation of the Ca2+/calmodulin-dependent protein kinase II (CaMKII) and extracellular signal-regulated kinase 1/2 (ERK1/2) pathways. chemfaces.comnih.gov
In studies using human neuroblastoma (SH-SY5Y) cells, DISS treatment led to a dose-dependent increase in BDNF expression and CREB phosphorylation. nih.gov The stimulatory effect of DISS on these neurotrophic factors was partially weakened by the pharmacological inhibition of CaMKII and ERK1/2, highlighting their role in the signaling cascade initiated by DISS. chemfaces.comnih.gov Specifically, inhibitors of CaMKII (KN93) and ERK1/2 (U0126) were shown to block the DISS-induced expression of a CRE-luciferase reporter gene, further confirming the involvement of these kinases. chemfaces.comnih.gov These findings suggest that the neuroprotective activities of DISS are, at least in part, mediated through the activation of the CaMKII and ERK1/2 signaling pathways, which in turn promotes the expression of crucial neurotrophic factors like BDNF. chemfaces.comnih.gov
Mitigation of Amyloid-Beta (Aβ)-Induced Neurotoxicity in Model Organisms
Effects on Aβ Aggregation and Deposition
Preclinical studies have demonstrated the potential of 3,6'-disinapoyl sucrose to counteract the neurotoxic effects of amyloid-beta (Aβ), a key pathological hallmark of Alzheimer's disease. nih.govnih.govresearchgate.net In a transgenic Caenorhabditis elegans model expressing human Aβ1-42, treatment with DISS was found to significantly reduce Aβ deposition. nih.govnih.gov This was observed through decreased fluorescence of Thioflavin T, a dye that specifically binds to amyloid aggregates. nih.gov The reduction in Aβ deposition in these model organisms suggests that DISS may interfere with the aggregation process of the Aβ peptide. nih.govnih.govresearchgate.net
Furthermore, the protective effects of DISS against Aβ-induced toxicity are also linked to its antioxidant properties. nih.govnih.govresearchgate.net In the same C. elegans model, DISS treatment led to a decrease in reactive oxygen species (ROS) production and a reduction in lipofuscin accumulation, which is a product of oxidized lipid-protein aggregates. nih.gov By mitigating oxidative stress, DISS may indirectly help to reduce the cellular damage and dysfunction associated with Aβ aggregation. nih.govnih.govresearchgate.net
Protective Effects in Transgenic Alzheimer's Disease Models (e.g., APP/PS1 mice)
The neuroprotective effects of 3,6'-disinapoyl sucrose have been further investigated in transgenic mouse models of Alzheimer's disease, such as the APP/PS1 mouse. physiology.orgnih.gov These mice are genetically engineered to overexpress mutant forms of the human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to the progressive accumulation of Aβ plaques and cognitive deficits, mimicking key aspects of human Alzheimer's disease pathology. physiology.orgnih.govmdpi.com
In studies involving APP/PS1 mice, administration of DISS has been shown to alleviate cognitive impairments. physiology.orgnih.gov This was evidenced by improved performance in behavioral tests designed to assess learning and memory, such as the Morris water maze, novel object recognition test, and passive avoidance test. physiology.orgnih.gov
Mechanistically, the protective effects of DISS in these models are associated with the activation of the CREB/BDNF signaling pathway. physiology.orgnih.govresearchgate.net Western blot analysis of hippocampal tissue from DISS-treated APP/PS1 mice revealed increased expression of phosphorylated CREB and BDNF. physiology.orgnih.govresearchgate.net This suggests that DISS may enhance synaptic plasticity and neuronal survival by promoting the expression of these crucial neurotrophic factors. physiology.orgnih.govresearchgate.net Additionally, DISS treatment was found to reduce neuronal apoptosis in the hippocampus of these mice. physiology.orgnih.gov
Antidepressant-Like Effects and Underlying Mechanisms
Modulation of Monoamine Oxidase (MAO-A, MAO-B) Activity
Preclinical research has identified the modulation of monoamine oxidase (MAO) activity as a key mechanism underlying the antidepressant-like effects of 3,6'-disinapoyl sucrose. nih.govdntb.gov.uacaymanchem.comcapes.gov.br MAO enzymes, specifically MAO-A and MAO-B, are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, which play a crucial role in mood regulation. dntb.gov.uamdpi.com
In rat models of depression induced by chronic mild stress (CMS), administration of DISS has been shown to significantly inhibit the activity of both MAO-A and MAO-B in the brain. chemfaces.comnih.gov This inhibitory action on MAO enzymes would lead to an increase in the synaptic availability of monoamine neurotransmitters, a well-established mechanism for many clinically effective antidepressant drugs. dntb.gov.uamdpi.com The ability of DISS to inhibit both isoforms of MAO suggests a broad-spectrum effect on monoamine metabolism. chemfaces.comnih.gov
The following table summarizes the effects of 3,6'-disinapoyl sucrose on MAO activity in a preclinical model of depression.
| Biomarker | Effect of Chronic Mild Stress | Effect of DISS Treatment | Reference |
| MAO-A Activity | Increased | Significantly Inhibited | chemfaces.comnih.gov |
| MAO-B Activity | Increased | Significantly Inhibited | chemfaces.comnih.gov |
Regulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis
The antidepressant-like properties of 3,6'-disinapoyl sucrose are also attributed to its regulatory effects on the hypothalamic-pituitary-adrenal (HPA) axis. chemfaces.comnih.govnih.gov The HPA axis is a major neuroendocrine system that governs the body's response to stress, and its dysregulation is a well-documented feature of depression. nih.govwikipedia.org Chronic stress can lead to hyperactivity of the HPA axis, resulting in elevated levels of stress hormones such as corticosterone (B1669441) (in rodents) or cortisol (in humans). nih.govnih.gov
In preclinical studies using rat models of chronic unpredictable mild stress (CMS), DISS administration has been shown to normalize HPA axis function. nih.govnih.gov Specifically, DISS treatment significantly reduced the elevated plasma levels of corticotropin-releasing hormone (CRH), adrenocorticotropic hormone (ACTH), and corticosterone that were induced by chronic stress. nih.gov Furthermore, DISS was found to enhance the expression of glucocorticoid receptor (GR) and mineralocorticoid receptor (MR) mRNA in the hippocampus. nih.gov These receptors are crucial for the negative feedback regulation of the HPA axis, and their upregulation by DISS suggests a restoration of normal feedback sensitivity. nih.gov By modulating the HPA axis, DISS may help to alleviate the physiological consequences of chronic stress that contribute to depressive-like behaviors. chemfaces.comnih.govnih.gov
The table below details the impact of 3,6'-disinapoyl sucrose on key components of the HPA axis in a preclinical stress model.
| HPA Axis Component | Effect of Chronic Stress | Effect of DISS Treatment | Reference |
| Plasma CRH Levels | Increased | Significantly Reduced | nih.gov |
| Plasma ACTH Levels | Increased | Significantly Reduced | nih.gov |
| Plasma Corticosterone Levels | Increased | Significantly Reduced | nih.govnih.gov |
| Hippocampal GR mRNA Expression | - | Enhanced | nih.gov |
| Hippocampal MR mRNA Expression | - | Enhanced | nih.gov |
Impact on Hippocampal Neuronal Plasticity and Neurogenesis
Recent research suggests that the behavioral effects of chronic antidepressant treatments are often mediated by the stimulation of hippocampal neuronal plasticity and neurogenesis. nih.gov The compound 3,6'-disinapoyl sucrose (DISS), a bioactive component of Polygala tenuifolia Willd, has been investigated for its effects on these processes. nih.govchemfaces.com
In a study involving chronically mild stressed rats, repeated administration of DISS was found to reverse stress-induced alterations in the hippocampus. nih.gov Specifically, chronic stress led to a decrease in the mRNA levels of cell adhesion molecule L1 (CAM-L1), laminin, and brain-derived neurotrophic factor (BDNF), as well as a reduction in the protein levels of phosphorylated cAMP response element-binding protein (pCREB) and BDNF. nih.gov Treatment with DISS was shown to counteract these changes, suggesting that the increased expression of these noradrenergic-regulated plasticity genes and a key neurotrophic factor may be one of the molecular mechanisms underlying its antidepressant-like action. nih.gov
Furthermore, DISS has been observed to significantly enhance neural stem cell proliferation and neuronal differentiation in APP/PS1 mice, a model for Alzheimer's disease. mdpi.com This treatment was also effective in rescuing cognitive deficits, neuronal damage, and impaired neurogenesis in these adult transgenic mice. mdpi.com These findings point to the potential of DISS to promote adult hippocampal neurogenesis as a therapeutic strategy. mdpi.com The neuroprotective effects of DISS are thought to be mediated, at least in part, by the increased expression of CREB and its downstream target, BDNF. chemfaces.com This is supported by evidence that DISS can promote nerve cell survival, synaptic plasticity, and neurogenesis by increasing the expression of BDNF and the anti-apoptotic protein Bcl-2. physiology.org
The regulation of BDNF gene expression by DISS appears to be associated with CREB-mediated transcription of BDNF and the upstream activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) and Ca2+/calmodulin-dependent protein kinase II (CaMKII) pathways. chemfaces.com
Table 1: Effects of 3,6'-Disinapoyl Sucrose on Hippocampal Plasticity and Neurogenesis Markers
| Marker | Effect of Chronic Stress | Effect of DISS Treatment | Reference |
|---|---|---|---|
| mRNA Levels | |||
| CAM-L1 | Decrease | Reversal of decrease | nih.gov |
| Laminin | Decrease | Reversal of decrease | nih.gov |
| BDNF | Decrease | Reversal of decrease | nih.gov |
| Protein Levels | |||
| pCREB | Decrease | Reversal of decrease | nih.gov |
| BDNF | Decrease | Reversal of decrease | nih.govphysiology.org |
| Bcl-2 | Not specified | Increase | physiology.org |
| Cellular Processes | |||
| Neural Stem Cell Proliferation | Not specified | Enhancement | mdpi.com |
| Neuronal Differentiation | Not specified | Enhancement | mdpi.com |
| Neurogenesis | Impairment | Rescue of impairment | mdpi.com |
Behavioral Pharmacology in Animal Models of Depression (e.g., Chronic Mild Stress, Forced Swim Test)
The antidepressant-like effects of 3,6'-disinapoyl sucrose (DISS) have been evaluated in various animal models of depression, including the chronic mild stress (CMS) model and the forced swim test (FST). nih.govdntb.gov.uanih.gov
In the CMS model, rats exposed to a series of unpredictable stressors exhibit behaviors analogous to human depression, such as a reduced preference for sucrose, a measure of anhedonia. nih.govdntb.gov.uaneurosci.cn Studies have consistently shown that repeated administration of DISS can reverse the stress-induced reduction in sucrose consumption. nih.govchemfaces.comdntb.gov.ua For instance, rats subjected to CMS showed a significant decrease in sucrose intake, which was ameliorated by DISS treatment. dntb.gov.uaneurosci.cn
The forced swim test is another widely used model to screen for antidepressant activity, where a reduction in immobility time is indicative of an antidepressant-like effect. nih.gov While specific data on DISS in the FST is part of broader herbal formula studies, the positive outcomes in these studies suggest a contribution from DISS. nih.govfrontiersin.org For example, a formula containing DISS was found to decrease immobility time in the FST in CUMS-exposed rats. nih.gov
Beyond these behavioral markers, research has delved into the biochemical changes associated with the antidepressant-like effects of DISS. In CMS-exposed rats, DISS has been shown to inhibit the activity of monoamine oxidase-A (MAO-A) and MAO-B in the brain. dntb.gov.ua MAOs are enzymes responsible for the breakdown of key neurotransmitters like serotonin, norepinephrine, and dopamine, and their inhibition is a known mechanism of some antidepressant drugs. dntb.gov.ua Furthermore, DISS has been found to block the elevated plasma levels of cortisol, a key indicator of hypothalamic-pituitary-adrenal (HPA) axis dysregulation often observed in depression. dntb.gov.ua
Table 2: Behavioral and Biochemical Effects of 3,6'-Disinapoyl Sucrose in Depression Models
| Model | Parameter | Effect of Stress/Model | Effect of DISS Treatment | Reference |
|---|---|---|---|---|
| Chronic Mild Stress (CMS) | Sucrose Preference | Reduced | Increased/Restored | nih.govdntb.gov.uaneurosci.cn |
| Brain MAO-A Activity | Increased | Inhibited | dntb.gov.ua | |
| Brain MAO-B Activity | Increased | Inhibited | dntb.gov.ua | |
| Plasma Cortisol Levels | Increased | Blocked elevation | dntb.gov.ua | |
| Forced Swim Test (FST) | Immobility Time | Increased | Decreased (as part of a formula) | nih.gov |
Antioxidant Activities and Oxidative Stress Modulation
The compound 3,6'-disinapoyl sucrose (DISS) has demonstrated notable antioxidant activities and the ability to modulate oxidative stress in various preclinical models. nih.govphysiology.orgtandfonline.com
In a study using a Caenorhabditis elegans model of Aβ1-42-induced neurotoxicity, DISS treatment was found to significantly reduce the production of reactive oxygen species (ROS). nih.gov This suggests a direct or indirect ROS scavenging capability. Another study mentioned that DISS has the ability to scavenge DPPH and ABTS free radicals, further indicating its antioxidative activity. nih.gov
DISS has been shown to enhance the activity of endogenous antioxidant enzymes. In senescence-accelerated mice, supplementation with DISS led to an increase in the activity of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) in the serum. tandfonline.com Similarly, in a C. elegans model, DISS treatment significantly increased the mRNA expression of the antioxidant-related genes sod-3 and gst-4. nih.gov In rats subjected to chronic mild stress, DISS administration increased SOD activity. dntb.gov.ua These findings suggest that DISS can bolster the body's natural defense mechanisms against oxidative stress. dntb.gov.uanih.govtandfonline.com
Lipid peroxidation, a marker of oxidative damage, can be mitigated by DISS. In rats exposed to chronic mild stress, DISS treatment was shown to inhibit lipid peroxidation and reduce the levels of malondialdehyde (MDA), a product of lipid peroxidation. dntb.gov.ua In senescence-accelerated mice, DISS supplementation also brought MDA levels back to a normal range, indicating its ability to inhibit lipid peroxidation associated with aging. tandfonline.com
Table 3: Antioxidant and Oxidative Stress Modulating Effects of 3,6'-Disinapoyl Sucrose
| Parameter | Model System | Effect of DISS | Reference |
|---|---|---|---|
| Reactive Oxygen Species (ROS) | C. elegans (Aβ1-42 induced) | Reduced production | nih.gov |
| In vitro assays | Scavenged DPPH and ABTS free radicals | nih.gov | |
| Endogenous Antioxidant Enzymes | |||
| Superoxide Dismutase (SOD) Activity | Senescence-accelerated mice | Increased | tandfonline.com |
| Chronic mild stress rats | Increased | dntb.gov.ua | |
| sod-3 mRNA expression | C. elegans (Aβ1-42 induced) | Increased | nih.gov |
| Glutathione Peroxidase (GSH-Px) Activity | Senescence-accelerated mice | Increased | tandfonline.com |
| gst-4 mRNA expression | C. elegans (Aβ1-42 induced) | Increased | nih.gov |
| Lipid Peroxidation | |||
| Malondialdehyde (MDA) Levels | Chronic mild stress rats | Decreased | dntb.gov.ua |
| Senescence-accelerated mice | Decreased | tandfonline.com |
Regulation of Endogenous Antioxidant Enzymes (e.g., Superoxide Dismutase, Glutathione S-transferase)
Investigation of Other Potential Molecular Targets and Pathways
Beyond its effects on neuronal plasticity and oxidative stress, research into 3,6'-disinapoyl sucrose (DISS) has pointed towards other potential molecular targets and pathways that contribute to its biological activities.
One significant area of investigation is its role in modulating apoptosis, or programmed cell death. In studies using SH-SY5Y neuronal cells exposed to glutamate-induced excitotoxicity, DISS demonstrated neuroprotective effects by downregulating the pro-apoptotic gene Bax and upregulating the anti-apoptotic gene Bcl-2. chemfaces.comresearchgate.net This modulation of the Bax/Bcl-2 ratio is a key mechanism for inhibiting apoptosis and promoting cell survival. chemfaces.comphysiology.orgresearchgate.net
Furthermore, DISS has been implicated in the regulation of inflammatory pathways. In APP/PS1 transgenic mice, DISS treatment was found to restore the abnormal secretion of several inflammatory factors, including interleukin-2 (B1167480) (IL-2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). physiology.org This suggests that DISS may exert some of its neuroprotective effects by attenuating neuroinflammation.
In the context of Alzheimer's disease models, DISS has been shown to have a protective effect against Aβ1-42-induced pathological damages in C. elegans. nih.gov This effect is potentially related to the regulation of genes involved in autophagy, a cellular process for degrading and recycling damaged components. nih.gov Specifically, DISS was found to up-regulate the mRNA expression of autophagy-related genes bec-1 and lgg-1, while down-regulating the expression of daf-2 and daf-15. nih.gov
Metabolic studies have also provided insights into the biotransformation of DISS. In a mouse model of Alzheimer's disease, twenty metabolites of DISS were identified, with metabolic pathways including ester bond cleavage, demethoxylation, and demethylation. mdpi.com The identification of these metabolites, some of which can cross the blood-brain barrier, is crucial for understanding the in vivo active components of DISS. mdpi.com
Table 4: Other Potential Molecular Targets and Pathways of 3,6'-Disinapoyl Sucrose
| Target/Pathway | Model System | Effect of DISS | Reference |
|---|---|---|---|
| Apoptosis Regulation | |||
| Bax (pro-apoptotic) | SH-SY5Y cells (glutamate-induced) | Downregulation | chemfaces.comresearchgate.net |
| Bcl-2 (anti-apoptotic) | SH-SY5Y cells (glutamate-induced) | Upregulation | chemfaces.comresearchgate.net |
| Bax/Bcl-2 ratio | APP/PS1 transgenic mice | Decreased | physiology.org |
| Inflammatory Factors | |||
| IL-2, TNF-α, IL-1β, IL-6 | APP/PS1 transgenic mice | Restored abnormal secretion | physiology.org |
| Autophagy Regulation | |||
| bec-1, lgg-1 mRNA | C. elegans (Aβ1-42 induced) | Upregulation | nih.gov |
| daf-2, daf-15 mRNA | C. elegans (Aβ1-42 induced) | Downregulation | nih.gov |
| Metabolism | Alzheimer's disease model mice | Metabolized via ester bond cleavage, demethoxylation, demethylation | mdpi.com |
Mineralocorticoid Receptor Interactions
Research into the antidepressant-like effects of 3,6'-disinapoyl sucrose has revealed its interaction with the hypothalamic-pituitary-adrenal (HPA) axis, a key system in the body's stress response. In a preclinical study using a chronic unpredictable mild stress model in rats, 3,6'-disinapoyl sucrose was found to modulate this axis. ingentaconnect.comresearchgate.netnih.gov A significant finding from this research was that administration of the compound enhanced the expression of mineralocorticoid receptor (MR) mRNA in the hippocampus. ingentaconnect.comresearchgate.netnih.govinnerpath.com.au This upregulation of MR expression suggests a potential mechanism for the observed antidepressant effects, as these receptors are crucial for mediating the feedback regulation of the HPA axis. ingentaconnect.comresearchgate.net
| Preclinical Model | Compound | Finding | Reference |
|---|---|---|---|
| Chronic Unpredictable Mild Stress (Rats) | 3,6'-Disinapoyl Sucrose | Enhanced hippocampal mineralocorticoid receptor (MR) mRNA expression. | ingentaconnect.comresearchgate.netnih.gov |
Autophagy Regulation Pathways (e.g., bec-1, lgg-1)
The neuroprotective properties of 3,6'-disinapoyl sucrose have been linked to its ability to regulate autophagy, the cellular process of degrading and recycling damaged components. In a study utilizing a Caenorhabditis elegans model of Aβ-induced neurotoxicity, the compound was shown to directly influence key autophagy-related genes. nih.govnih.gov Gene analysis revealed that treatment with 3,6'-disinapoyl sucrose led to a significant upregulation in the mRNA expression of bec-1 and lgg-1. nih.govnih.govresearchgate.net These genes are homologs of the mammalian Beclin-1 and LC3 genes, respectively, which are central to the formation of autophagosomes. This finding suggests that the compound exerts its protective effects, at least in part, by activating autophagy to clear toxic protein aggregates. nih.gov
| Gene | Function | Effect of DISS Treatment | Reference |
|---|---|---|---|
| bec-1 | Autophagy initiation (Beclin-1 homolog) | Significantly increased mRNA expression | nih.govnih.govresearchgate.net |
| lgg-1 | Autophagosome formation (LC3 homolog) | Significantly increased mRNA expression | nih.govnih.govresearchgate.net |
| Cytokine | Observed Effect of DISS Treatment | Reference |
|---|---|---|
| Interleukin-2 (IL-2) | Restored abnormal secretion | physiology.orgnih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Restored abnormal secretion | physiology.orgnih.gov |
| Interleukin-1beta (IL-1β) | Restored abnormal secretion | physiology.orgnih.gov |
| Interleukin-6 (IL-6) | Restored abnormal secretion | physiology.orgnih.gov |
Structure Activity Relationship Sar Studies of 3 ,6 Disinapoyl Sucrose and Analogues
Influence of Sinapoyl Moiety Substitution and Stereochemistry on Biological Activity
The sinapoyl group, an ester of sinapic acid, is a critical component of 3',6-disinapoyl sucrose (B13894). The specific substitutions on the aromatic ring of the sinapoyl moiety are key determinants of the molecule's properties.
Key Research Findings:
Methoxy (B1213986) Groups: The sinapoyl moiety is characterized by two methoxy groups (-OCH₃) at positions 3 and 5, and a hydroxyl group (-OH) at position 4 of its phenyl ring. These substitutions significantly influence the molecule's electronic properties and its ability to interact with biological targets. Research on related phenolic compounds shows that the number and position of methoxy and hydroxyl groups are crucial for antioxidant activity. mdpi.comfrontiersin.org For instance, studies on 3,4,5-trimethoxycinnamic acid (TMCA), which is structurally related to the sinapoyl group, have shown that multi-methoxyl substitutions can enhance biological effects compared to other substitution patterns. nih.gov
Phenolic Hydroxyl Group: The free hydroxyl group on the sinapoyl moiety is essential for the antioxidant activity observed in many sinapate esters. mdpi.com This group can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress, a mechanism implicated in the neuroprotective effects of 3',6-disinapoyl sucrose. nih.gov SAR studies on sinapic acid esters designed as UV filters highlighted that a free phenolic group was necessary not only for antioxidant activity but also for achieving higher UV absorption intensity. mdpi.com
| Feature | Influence on Biological Activity | Supporting Observations |
| Methoxy Groups | Modulates electronic properties and enhances interaction with biological targets. | Multi-methoxyl groups on cinnamic acid esters are linked to better performance in some biological assays. nih.gov |
| Phenolic Hydroxyl Group | Crucial for antioxidant activity via free radical scavenging. | Absence of the free hydroxyl group diminishes antioxidant capacity in related sinapate esters. mdpi.com |
| Stereochemistry (trans Double Bond) | Determines the three-dimensional shape, influencing binding to target sites. | Steric factors in sinapate esters are known to be crucial for their photoprotective functions. mdpi.com |
Significance of Sucrose Core Acylation Positions in Conferring Bioactivity
The specific attachment points of the two sinapoyl groups to the sucrose core are not random; the 3' and 6 positions are critical for the compound's observed biological activity. The sucrose molecule has multiple hydroxyl groups with varying reactivity, making the precise location of acylation a key factor in the molecule's efficacy. mdpi.commit.edu
Key Research Findings:
Positional Isomerism: The biological activity of phenylpropanoid sucrose esters (PSEs) is highly dependent on the position of the acyl groups on the sucrose core. mdpi.comresearchgate.net Synthetic studies creating different positional isomers of disubstituted PSEs have confirmed that inhibitory activities against enzymes like α-glucosidase vary significantly with the acylation pattern. mdpi.commit.edu For example, research targeting the synthesis of 3,3'-, 3,4'-, and 3,6'-di-substituted PSEs was undertaken specifically because the position of the cinnamoyl moieties dictates the level of enzyme inhibition. mdpi.com
Reactivity and Stability: The primary hydroxyl group at the 6' position of sucrose is generally the most nucleophilic and reactive, while the reactivity of the secondary hydroxyl groups varies. mit.edu The specific 3',6-diacylation pattern found in 3',6-disinapoyl sucrose suggests a particular biosynthetic pathway and results in a unique three-dimensional structure that is optimal for its biological function, such as interacting with signaling pathways involved in neuroprotection. chemfaces.com
Comparative Activity of Isomers: Studies on different oligosaccharide esters from Polygala species have revealed a range of compounds with varying acylation patterns. semanticscholar.org For instance, 6,3'-di-O-sinapoylsucrose was identified alongside other sucrose esters with different acyl groups and positions. researchgate.net While direct comparative data on the bioactivity of all possible disinapoyl sucrose isomers is scarce, SAR studies on related PSEs consistently show that even a minor shift in an acyl group's position can lead to a significant change in biological effect. mdpi.com For example, preliminary SAR studies on other PSEs identified substituents at the O-3 position as favorable for increasing the inhibition of α-glucosidase. mdpi.com
| Isomer/Acylation Position | Significance for Bioactivity | Research Context |
| 3',6-diacylation | This specific pattern is the naturally occurring and biologically active form for antidepressant and neuroprotective effects. chemfaces.com | Identified as the index component in Polygala tenuifolia for its therapeutic effects. mdpi.comnih.gov |
| Other Positional Isomers | Expected to have different bioactivity profiles due to altered molecular shape and binding capabilities. | Synthetic studies on 3,3'-, 3,4'-, and 3,6'-PSEs show that activity against α-glucosidase is position-dependent. mdpi.com |
| Mono-acylation vs. Di-acylation | The number of acyl groups affects the overall activity. | Diacylated anthocyanins (structurally related) show higher antioxidant capacity than monoacylated forms. frontiersin.org |
Comparative Analysis with Other Cinnamic Acid Sugar Ester Derivatives
3',6-disinapoyl sucrose belongs to a broader class of natural products known as cinnamic acid sugar ester derivatives (CASEDs). mdpi.com Comparing its activity to analogues with different cinnamic acid derivatives (like ferulic, coumaric, or caffeic acid) or different sugar cores provides valuable SAR insights.
Key Research Findings:
Effect of the Cinnamic Acid Moiety: The nature of the aromatic acid esterified to the sugar is a major determinant of activity. Phenylpropanoid sucrose esters can feature cinnamoyl, coumaroyl, feruloyl, caffeoyl, and sinapoyl moieties. researchgate.net The antioxidant capacity among these is often related to the number and arrangement of hydroxyl and methoxy groups on the phenyl ring. For example, in acylated anthocyanins, acylation with sinapic acid was found to confer higher antioxidant capacity than ferulic acid, which in turn was higher than p-coumaric acid. frontiersin.org This trend is attributed to the differing ability of the phenolic rings to stabilize free radicals.
Comparison with Feruloyl and Coumaroyl Esters: Tenuifoliside A, another oligosaccharide ester from Polygala tenuifolia, contains feruloyl and sinapoyl groups and also exhibits antidepressant-like effects. mdpi.comnih.gov This suggests that while the sinapoyl group is highly effective, other related cinnamic acid esters can also contribute to bioactivity. However, the specific combination and placement of these groups are crucial.
Impact of the Sugar Core: While 3',6-disinapoyl sucrose features a sucrose core, other bioactive compounds have different sugar structures, such as the gentiobiose in 1,2-disinapoyl gentiobiose, found in Brassica rapa. frontiersin.org The flexibility and conformation of the sugar backbone play a role in positioning the acyl groups for optimal interaction with biological targets. researchgate.net
| Compound/Derivative Class | Key Structural Difference from 3',6-Disinapoyl Sucrose | Impact on Biological Activity |
| Feruloyl Sucrose Esters | Feruloyl group has one methoxy and one hydroxyl group (vs. two methoxy and one hydroxyl in sinapoyl). | Generally exhibit antioxidant activity, but sinapoyl esters are often more potent. frontiersin.org Tenuifoliside A, containing feruloyl groups, shows neuroprotective effects. mdpi.com |
| Coumaroyl Sucrose Esters | Coumaroyl group has only one hydroxyl group and no methoxy groups. | Typically show lower antioxidant capacity compared to sinapoyl and feruloyl derivatives. frontiersin.org |
| Caffeoyl Sucrose Esters | Caffeoyl group has two hydroxyl groups and no methoxy groups. | Possess strong antioxidant activity due to the two adjacent hydroxyl groups. |
| 1,2-Disinapoyl Gentiobiose | Same sinapoyl groups but attached to a gentiobiose (disaccharide of glucose) core instead of sucrose. | Reported to have antioxidant and anti-inflammatory effects. frontiersin.org The different sugar linkage affects the molecule's overall conformation. |
Metabolism and Disposition in Preclinical Models
Identification and Characterization of 3',6-Disinapoyl Sucrose (B13894) Metabolites in Animal Models
The metabolism of 3',6-disinapoyl sucrose has been investigated in animal models, with a notable study conducted in an Alzheimer's disease (AD) mouse model. mdpi.comnih.gov In this research, following oral administration of DISS, a comprehensive analysis of plasma, urine, feces, and various organs was performed using ultra-high performance liquid chromatography coupled with Orbitrap mass spectrometry (UHPLC–Orbitrap–MS/MS). mdpi.comnih.gov This sophisticated analytical technique enabled the tentative or positive identification of twenty metabolites, in addition to the unchanged parent compound. mdpi.com
The identification process was based on high-accuracy mass measurements, characteristic fragmentation patterns, and retention times. nih.gov For instance, one of the metabolites, M1, was presumed to be 6'-sinapoyl sucrose, resulting from the cleavage of the glycosidic bond of the parent molecule. mdpi.com Other identified metabolites included products of ester bond cleavage, demethoxylation, and demethylation, as well as sinapic acid and its related derivatives. mdpi.comnih.gov A previous study in rats had also identified ten metabolites, including 3'-myrosinoyl sucrose, 6'-myrosinoyl sucrose, and sinapic acid, which are products of ester bond cleavage. mdpi.com
The table below summarizes the key metabolites of 3',6-disinapoyl sucrose identified in preclinical animal models.
| Metabolite ID | Proposed Structure/Modification | Animal Model | Reference |
| M1 | 6'-Sinapoyl sucrose (Glycosidic bond cleavage) | Mouse (AD model) | mdpi.com |
| M2 | Demethylated product | Mouse (AD model) | mdpi.com |
| M4 | Metabolite that crossed the blood-brain barrier | Mouse (AD model) | mdpi.com |
| M6 | Demethylated product | Mouse (AD model) | mdpi.com |
| M19 | Metabolite that crossed the blood-brain barrier | Mouse (AD model) | mdpi.com |
| - | 3'-Myrosinoyl sucrose | Rat | mdpi.com |
| - | 6'-Myrosinoyl sucrose | Rat | mdpi.com |
| - | Sinapic acid | Rat, Mouse (AD model) | mdpi.com |
| - | Ester bond cleavage products | Rat, Mouse (AD model) | mdpi.com |
| - | Demethoxylation products | Mouse (AD model) | mdpi.com |
This table is based on available data and may not be exhaustive.
Proposed Biotransformation Pathways in Vivo
The biotransformation of 3',6-disinapoyl sucrose in vivo appears to follow several major metabolic pathways. mdpi.comnih.gov Based on the structures of the identified metabolites, the primary proposed pathways include:
Ester Bond Cleavage: A significant metabolic route involves the hydrolysis of the ester linkages, releasing the sinapoyl moieties from the sucrose backbone. This leads to the formation of monosubstituted sucrose derivatives and free sinapic acid. mdpi.com
Demethoxylation: This pathway involves the removal of a methoxy (B1213986) group from the sinapoyl portion of the molecule. mdpi.comnih.gov
Demethylation: The cleavage of a methyl group, likely from one of the methoxy groups on the sinapoyl moiety, is another identified biotransformation step. mdpi.comnih.gov
Glycosidic Bond Cleavage: Evidence suggests the cleavage of the glycosidic bond within the sucrose molecule itself, leading to the formation of metabolites like 6'-sinapoyl sucrose. mdpi.com
These metabolic reactions suggest that upon administration, 3',6-disinapoyl sucrose is extensively metabolized, leading to a variety of related compounds circulating in the body. mdpi.com
Assessment of Metabolite Contributions to Observed Biological Effects
A key finding from the study in the AD mouse model was the detection of two metabolites, designated as M4 and M19, within the brain tissue. mdpi.com The ability of these metabolites to cross the blood-brain barrier is significant, as it suggests they may directly exert pharmacological effects on the central nervous system. mdpi.com This is particularly relevant given the known neuroprotective and antidepressant-like activities of the parent compound. mdpi.comphysiology.orgchemfaces.com
Furthermore, sinapic acid, a major metabolite resulting from the cleavage of the ester bonds, is known to possess its own biological activities, including antioxidant and neuroprotective properties. nih.gov It is therefore plausible that the in vivo conversion of 3',6-disinapoyl sucrose to sinapic acid contributes to the observed therapeutic outcomes. nih.gov The sinapoyl moiety within the DISS structure is considered important for its cerebral protective and cognitive improvement effects. nih.gov
Future Research Directions and Advanced Research Frontiers
Elucidation of Novel or Underexplored Mechanisms of Action
While current research has established that 3,6'-disinapoyl sucrose (B13894) (DISS) exerts neuroprotective and antidepressant effects, in part by activating the cAMP/CREB/BDNF signaling pathway, the complete picture of its biochemical interactions remains to be fully elucidated. mdpi.comselleckchem.comchemfaces.com Future investigations should aim to uncover novel or less-understood mechanisms through which DISS brings about its therapeutic effects. For instance, its role in modulating other signaling pathways implicated in neuronal health and disease, such as those involving neuroinflammation, oxidative stress, and autophagy, warrants deeper exploration. nih.govnih.gov Studies have shown that DISS can reduce the production of reactive oxygen species (ROS) and lipofuscin accumulation in a transgenic C. elegans model of Alzheimer's disease. nih.gov Further research could delve into the specific molecular targets within these pathways.
Additionally, the antidepressant activity of DISS has been linked to the inhibition of monoamine oxidase (MAO)-A and MAO-B. nih.gov A more detailed characterization of this inhibition, including its kinetics and selectivity, would be beneficial. Investigating potential synergistic or antagonistic interactions with other neurotransmitter systems beyond the serotonergic and noradrenergic systems could also provide valuable insights. nih.gov The impact of DISS on synaptic plasticity and neurogenesis, which are crucial for cognitive function and mood regulation, presents another promising avenue for research. nih.govphysiology.org
Discovery of Additional Biological Activities and Therapeutic Potentials
The known biological activities of DISS, primarily its neuroprotective and antioxidant effects, suggest that its therapeutic potential may extend beyond neurological and psychiatric disorders. mdpi.comnih.gov A systematic screening of DISS against a wide range of biological targets could uncover new pharmacological properties. Given its origin from Polygala tenuifolia, a plant with a history of use in traditional medicine for various ailments, exploring its effects on other physiological systems is a logical next step. nih.govnih.gov
Potential areas of investigation include its anti-inflammatory, anti-diabetic, and anti-cancer activities. The structural similarity of DISS to other bioactive natural products hints at the possibility of a broader pharmacological profile. nih.gov For example, some phenylpropanoid sucrose esters have shown inhibitory activity against α-glucosidase and α-amylase, suggesting a potential role in managing diabetes. mit.edu Furthermore, exploring its effects on cardiovascular health, immune function, and age-related diseases could reveal new therapeutic applications for this versatile compound.
Development of Novel Analytical and Synthetic Methodologies
To facilitate further research and potential clinical development, the advancement of analytical and synthetic methods for DISS is crucial. While HPLC methods for the quantification of DISS in plant extracts and biological samples exist, the development of more rapid, sensitive, and cost-effective analytical techniques would be advantageous. researchgate.netresearchgate.netacs.org This includes the exploration of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (MS) for comprehensive metabolite profiling and pharmacokinetic studies. mdpi.com
On the synthetic front, establishing efficient and scalable total synthesis routes for DISS and its analogues is a key objective. A reported orthogonal strategy for the precise synthesis of phenylpropanoid sucrose esters provides a foundation for this endeavor. mit.edu Such synthetic strategies would not only ensure a reliable supply of the compound for research purposes but also enable the creation of a library of analogues for structure-activity relationship (SAR) studies. mit.edu This would allow for a more systematic exploration of the chemical space around the DISS scaffold to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.
Strategies for Lead Compound Optimization and Analogue Development
With a foundational understanding of its biological activities and mechanism of action, DISS serves as a promising lead compound for drug discovery and development. drugdevelopment.firesearchgate.netresearchgate.net Lead optimization strategies should focus on systematically modifying the DISS structure to enhance its therapeutic properties while minimizing any potential off-target effects. drugdevelopment.finih.gov This involves a multi-pronged approach that combines computational modeling, synthetic chemistry, and biological evaluation.
Key areas for optimization include:
Modification of the Sinapoyl Moieties: Altering the substitution pattern on the aromatic rings of the sinapoyl groups could influence binding affinity to target proteins and modulate antioxidant activity.
Variation of the Sucrose Core: Exploring different glycosidic linkages or replacing the sucrose backbone with other sugar moieties could impact solubility, metabolic stability, and bioavailability. d-nb.info
Ester Linkage Modification: Replacing the ester linkages with more stable bioisosteres could improve metabolic stability and prolong the compound's duration of action.
Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to predict how these structural modifications will affect binding to target proteins. nih.gov The synthesized analogues would then be subjected to a battery of in vitro and in vivo assays to evaluate their biological activity, selectivity, and pharmacokinetic profiles. This iterative process of design, synthesis, and testing is essential for the successful development of optimized DISS analogues with enhanced therapeutic potential. nih.gov
Q & A
Q. What validated analytical methods are recommended for quantifying 3,6'-disinapoyl sucrose in plant extracts?
A reverse-phase HPLC method with a mobile phase of acetonitrile and 0.05% phosphoric acid (18:82 v/v) is widely used, with detection at 322 nm . This method achieves ≥98% purity standards and is validated for specificity, linearity, and precision in Polygala tenuifolia root extracts. Ensure column conditioning with polar stationary phases (e.g., C18) to resolve structurally similar phenolic esters.
Q. How should 3,6'-disinapoyl sucrose be stored to maintain stability in laboratory settings?
Store the compound in airtight, light-protected containers at 2–8°C. Stability studies indicate degradation at room temperature, particularly under humid conditions. Purity should be verified via HPLC every 6 months for long-term storage .
Q. What are the primary botanical sources of 3,6'-disinapoyl sucrose, and how does sourcing affect experimental reproducibility?
The compound is predominantly isolated from Polygala tenuifolia roots. Variations in extraction yield (e.g., 0.2–1.2% w/w) depend on geographical origin, harvest season, and drying protocols . Standardize raw material authentication (e.g., DNA barcoding) to minimize batch-to-batch variability.
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported molecular weights (vs. g/mol) for 3,6'-disinapoyl sucrose?
Discrepancies arise from differing ionization states or impurities in early studies. Use high-resolution mass spectrometry (HRMS) with ESI+ mode to confirm the molecular ion [M+H]+ at m/z 755.22, aligning with the theoretical formula C34H42O19 . Cross-validate with NMR (e.g., <sup>13</sup>C signals for sinapoyl moieties at δ 168–170 ppm) .
Q. What experimental designs are optimal for evaluating the antidepressant mechanisms of 3,6'-disinapoyl sucrose?
Use serotonin (5-HT) and norepinephrine (NE) pathway models:
- 5-HTP head-twitch test : Dose-dependent enhancement of 5-HTP-induced head shakes in mice indicates 5-HT receptor modulation.
- Yohimbine toxicity assay : Increased mortality at subtoxic yohimbine doses suggests NE reuptake inhibition.
- Apomorphine-induced hypothermia : Antagonism of temperature drop correlates with dopamine receptor interactions .
Include locomotor activity assays to rule out nonspecific stimulant effects.
Q. How can extraction protocols for 3,6'-disinapoyl sucrose be optimized to maximize yield without degrading labile esters?
Employ a sequential extraction:
Defatting : Use hexane to remove lipids.
Polar solvent extraction : 70% ethanol at 60°C for 3 hours (yield: ~1.1%).
Purification : Macroporous resin chromatography (e.g., AB-8) with gradient elution (20–50% ethanol).
Avoid prolonged heating (>80°C) to prevent ester bond hydrolysis .
Q. What strategies mitigate matrix interference when quantifying 3,6'-disinapoyl sucrose in complex biological samples (e.g., plasma)?
- Sample pretreatment : Solid-phase extraction (SPE) with C18 cartridges, eluted with methanol:water (70:30).
- LC-MS/MS optimization : Use a deuterated internal standard (if available) and multiple reaction monitoring (MRM) transitions (e.g., 755.2 → 331.1 for quantification) .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting pharmacological data (e.g., variable ED50 values) across studies?
Q. What statistical approaches are recommended for dose-response studies involving 3,6'-disinapoyl sucrose?
- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism).
- ANOVA with post hoc tests : Use Tukey’s HSD for multiple comparisons.
- Power analysis : Ensure n ≥ 8 per group to detect ≥20% effect size (α = 0.05, β = 0.2) .
Methodological Tables
Q. Table 1. HPLC Parameters for 3,6'-Disinapoyl Sucrose Quantification
| Parameter | Specification | Reference |
|---|---|---|
| Column | C18 (250 mm × 4.6 mm, 5 µm) | |
| Mobile Phase | Acetonitrile:0.05% H3PO4 (18:82) | |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 322 nm | |
| Retention Time | 12.3 ± 0.5 min |
Q. Table 2. Key Pharmacological Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
